Cas no 6973-67-7 ([2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine)
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridineethanamine,N-(2-thienylmethyl)-
- 2-pyridin-2-yl-N-(thiophen-2-ylmethyl)ethanamine
- [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine
- MLS002608429
- [2-(PYRIDIN-2-YL)ETHYL](THIOPHEN-2-YLMETHYL)AMINE
- AKOS000236018
- CS-0267631
- SMR001527178
- CHEMBL1698703
- DTXSID50285704
- NSC-42657
- EN300-167135
- 6973-67-7
- 2-(pyridin-2-yl)-n-(thiophen-2-ylmethyl)ethanamine
- NSC42657
- HMS3092D23
- 2-(Pyridin-2-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine
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- Inchi: 1S/C12H14N2S/c1-2-7-14-11(4-1)6-8-13-10-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2
- InChI Key: APEACHBNZNBVMA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNCCC1C=CC=CN=1
Computed Properties
- Exact Mass: 218.08776963g/mol
- Monoisotopic Mass: 218.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.2Ų
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167135-0.05g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 0.05g |
$612.0 | 2023-05-24 | ||
| Enamine | EN300-167135-0.1g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 0.1g |
$640.0 | 2023-05-24 | ||
| Enamine | EN300-167135-0.25g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 0.25g |
$670.0 | 2023-05-24 | ||
| Enamine | EN300-167135-0.5g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 0.5g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-167135-1.0g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-167135-2.5g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 2.5g |
$1428.0 | 2023-05-24 | ||
| Enamine | EN300-167135-5.0g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-167135-10.0g |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 10g |
$3131.0 | 2023-05-24 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17186-1G |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 95% | 1g |
¥ 2,791.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17186-5G |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine |
6973-67-7 | 95% | 5g |
¥ 8,375.00 | 2023-04-06 |
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine Suppliers
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine
Introduction to [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine and Its Applications in Modern Chemical Research
[2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine, with the CAS number 6973-67-7, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in various scientific domains.
The molecular formula of [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine underscores its complexity and the unique interactions it can exhibit. The presence of both pyridine and thiophene rings in its structure suggests a high degree of versatility, enabling it to participate in a wide range of chemical reactions and biological processes. These features make it an attractive candidate for further investigation in drug discovery and material science.
In recent years, the pharmaceutical industry has seen a surge in the development of molecules that incorporate heterocyclic structures, such as pyridine and thiophene. These heterocycles are known for their ability to enhance the binding affinity and selectivity of drug candidates, making them invaluable in the design of novel therapeutics. [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine exemplifies this trend, as its dual heterocyclic framework provides a rich scaffold for medicinal chemists to explore.
One of the most compelling aspects of [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine is its potential role in the development of targeted therapies. The compound's ability to interact with specific biological targets has been highlighted in several recent studies. For instance, research has demonstrated that derivatives of this molecule can exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. This has opened up new avenues for therapeutic intervention and has sparked interest among researchers looking to develop more effective treatments.
The synthesis of [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate bonds within its molecular framework. These synthetic methodologies not only facilitate the production of the compound but also provide insights into how similar molecules can be designed and synthesized.
From a material science perspective, [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine has shown promise as a building block for advanced materials. Its ability to form stable complexes with other molecules makes it suitable for applications in catalysis, sensors, and electronic devices. For example, researchers have explored its use in the development of organic semiconductors, where its conjugated system contributes to efficient charge transport properties. This interdisciplinary approach highlights the compound's versatility beyond traditional pharmaceutical applications.
The biological activity of [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine has been further investigated through computational modeling and experimental studies. These efforts have provided valuable insights into how the compound interacts with biological targets at the molecular level. By understanding these interactions, scientists can fine-tune the structure of the molecule to improve its efficacy and reduce potential side effects. This iterative process is crucial for developing safe and effective therapeutic agents.
Recent breakthroughs in drug discovery have underscored the importance of structurally diverse compounds like [2-(pyridin-2-yl)ethyl][(thiophen-2-yl)methyl]amine. High-throughput screening techniques combined with machine learning algorithms have enabled researchers to rapidly identify promising candidates from large libraries of molecules. [2-(pyridin-2-y)]methyl)[(thiophen)]methylene amine has emerged as a standout compound due to its unique properties and potential therapeutic benefits.
The future prospects for [2-(pyridin-in)]methylene amine are bright, with ongoing research aimed at expanding its applications across multiple fields. Collaborative efforts between academia and industry are expected to drive innovation and lead to new discoveries. As our understanding of this compound grows, so too will its impact on scientific progress and technological advancements.
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